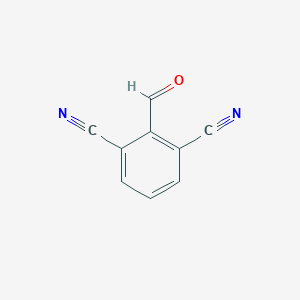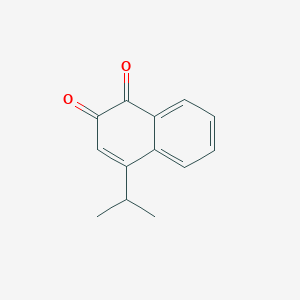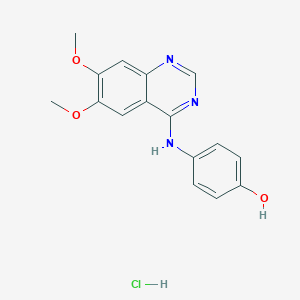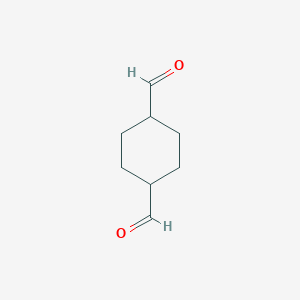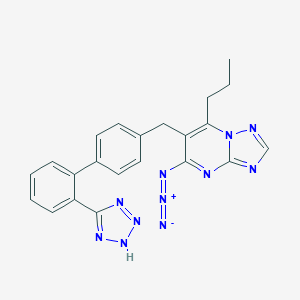
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to act by binding to specific proteins and enzymes, thereby modulating their function. This compound has been shown to inhibit the activity of certain enzymes, such as kinases and phosphatases, which play a critical role in various cellular processes.
生化学的および生理学的効果
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. In addition, this compound has been shown to modulate the activity of various enzymes and proteins, which could have implications for the treatment of a wide range of diseases.
実験室実験の利点と制限
One of the major advantages of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its versatility. This compound has been shown to have potential applications in various fields of scientific research, making it a valuable tool for researchers. In addition, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of this compound is its potential toxicity. In vitro studies have shown that this compound can be toxic to cells at high concentrations, which could limit its use in certain experiments.
将来の方向性
There are several future directions for the study of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One of the most promising directions is the development of new drugs based on this compound. This compound has shown potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Another future direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound modulates the activity of specific proteins and enzymes. Finally, there is a need for further studies to evaluate the safety and toxicity of this compound, particularly in vivo studies.
合成法
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves a series of chemical reactions. The starting materials for the synthesis include 7-propyl-5-azido-1,2,4-triazolo[1,5-a]pyrimidine and 2'-bromo-4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carboxylic acid. The reaction is carried out in the presence of a catalyst, typically palladium on carbon, and a base, such as potassium carbonate. The final product is obtained after purification by column chromatography.
科学的研究の応用
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has shown potential applications in various fields of scientific research. One of the most promising applications is in medicinal chemistry, where this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. In pharmacology, this compound has been studied for its potential as a tool for studying the function of specific proteins and enzymes. In biochemistry, this compound has been studied for its potential as a probe for studying the structure and function of biomolecules.
特性
CAS番号 |
168152-71-4 |
|---|---|
製品名 |
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
分子式 |
C22H19N11 |
分子量 |
437.5 g/mol |
IUPAC名 |
5-azido-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H19N11/c1-2-5-19-18(20(27-30-23)26-22-24-13-25-33(19)22)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)21-28-31-32-29-21/h3-4,6-11,13H,2,5,12H2,1H3,(H,28,29,31,32) |
InChIキー |
MOQMXJIXZFAHMO-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=NC=NN12)N=[N+]=[N-])CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
正規SMILES |
CCCC1=C(C(=NC2=NC=NN12)N=[N+]=[N-])CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
その他のCAS番号 |
168152-71-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
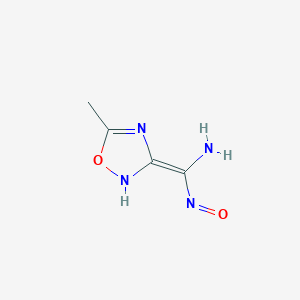
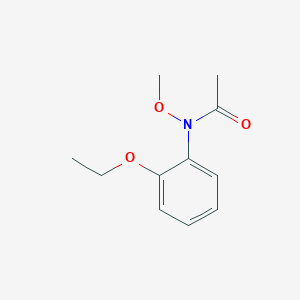
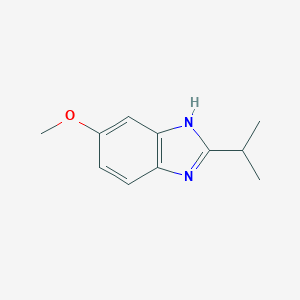
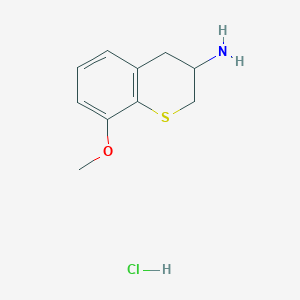
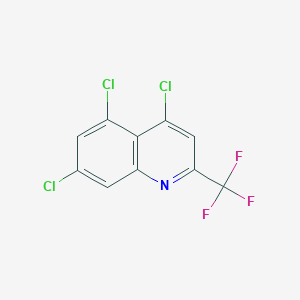
![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)
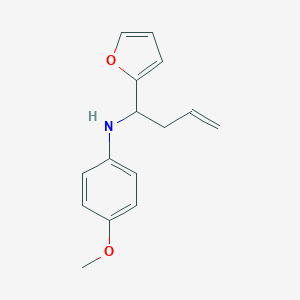
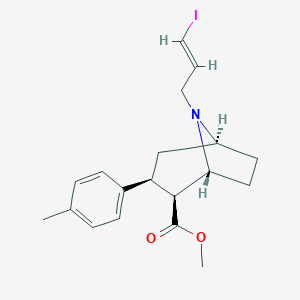
![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)
